(2R,3S)-N,N,2-trimethylmorpholine-3-carboxamide hydrochloride
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Overview
Description
(2R,3S)-N,N,2-trimethylmorpholine-3-carboxamide hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-N,N,2-trimethylmorpholine-3-carboxamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as morpholine derivatives and carboxylic acid derivatives.
Chiral Resolution: The chiral centers are introduced through stereoselective reactions, often involving chiral catalysts or chiral auxiliaries to ensure the desired (2R,3S) configuration.
Amidation Reaction: The key step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative reacts with an amine derivative under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, typically by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch or Continuous Flow Processes: Depending on the scale, either batch reactors or continuous flow systems may be used.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-N,N,2-trimethylmorpholine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the morpholine ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles such as alkyl halides and amines are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
(2R,3S)-N,N,2-trimethylmorpholine-3-carboxamide hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which (2R,3S)-N,N,2-trimethylmorpholine-3-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets. These may include:
Enzymes: The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating their activity and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-3-Phenylisoserine Hydrochloride: Another chiral compound with similar stereochemistry but different functional groups.
(2R,3S)-N,N-Dimethylmorpholine-3-carboxamide: Similar structure but lacks the hydrochloride salt form.
Uniqueness
(2R,3S)-N,N,2-trimethylmorpholine-3-carboxamide hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
(2R,3S)-N,N,2-trimethylmorpholine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-6-7(8(11)10(2)3)9-4-5-12-6;/h6-7,9H,4-5H2,1-3H3;1H/t6-,7+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBVHCAZMSNGBI-HHQFNNIRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NCCO1)C(=O)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](NCCO1)C(=O)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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